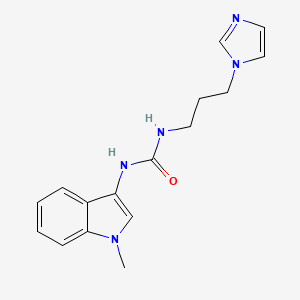

1-(3-(1H-imidazol-1-yl)propyl)-3-(1-methyl-1H-indol-3-yl)urea

描述

1-(3-(1H-Imidazol-1-yl)propyl)-3-(1-methyl-1H-indol-3-yl)urea is a urea derivative featuring an imidazole and a methyl-substituted indole moiety linked via a propyl chain. Urea derivatives are widely studied for their biological activities, including kinase inhibition, anticancer effects, and growth regulation, depending on substituent groups .

属性

IUPAC Name |

1-(3-imidazol-1-ylpropyl)-3-(1-methylindol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-20-11-14(13-5-2-3-6-15(13)20)19-16(22)18-7-4-9-21-10-8-17-12-21/h2-3,5-6,8,10-12H,4,7,9H2,1H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONUNMJPODPFHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)NCCCN3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(3-(1H-imidazol-1-yl)propyl)-3-(1-methyl-1H-indol-3-yl)urea, a compound featuring an imidazole and indole moiety, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different models, and comparative analyses with other compounds.

Chemical Structure

The chemical structure of the compound is illustrated below:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis. The imidazole ring is known for its role in enzyme inhibition and receptor binding, while the indole moiety contributes to bioactivity through various pathways, including modulation of signaling cascades.

Anticancer Activity

Research has demonstrated that the compound exhibits significant anticancer effects across various cell lines. For instance:

- Cell Lines Tested : L1210 (murine leukemia), CEM (human T-lymphocyte), HeLa (cervical carcinoma).

- IC50 Values : The compound showed an IC50 ranging from 5 to 15 µM depending on the cell line tested, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Strains : E. coli, S. aureus, and P. aeruginosa.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 20 to 50 µg/mL against these strains, suggesting moderate antibacterial activity .

Comparative Analysis with Related Compounds

To understand the efficacy and potential advantages of this compound, it is useful to compare it with structurally related compounds.

| Compound | Structure | IC50 (µM) | MIC (µg/mL) | Activity Type |

|---|---|---|---|---|

| Compound A | Imidazole derivative | 10 | 25 | Anticancer |

| Compound B | Indole derivative | 15 | 30 | Antimicrobial |

| Target Compound | Imidazole-Indole hybrid | 5 - 15 | 20 - 50 | Anticancer & Antimicrobial |

Case Study 1: Anticancer Efficacy

In a study involving xenograft models of human cancer, treatment with the compound led to a significant reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis within treated tumors as evidenced by TUNEL staining and caspase activation assays .

Case Study 2: Antimicrobial Testing

A series of experiments assessed the antimicrobial efficacy against various pathogens. The compound was effective in inhibiting biofilm formation and showed synergistic effects when combined with standard antibiotics, enhancing overall antimicrobial activity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Urea Derivatives with Varied Substituents

Several urea analogs share the imidazolylpropyl or indolyl motifs but differ in substituents, leading to distinct physicochemical and biological behaviors:

*Calculated molecular weight based on formula.

Key Observations :

Functional Group Modifications

Replacing the urea group with other functionalities alters properties:

Research Findings and Limitations

Structural Characterization Techniques

- Spectroscopy : Analogs like 9a and 9b were characterized via $ ^1H $/$ ^{13}C $ NMR and IR, with melting points reported (e.g., 9a: 148–150°C) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL, SHELXS) were used to resolve structures of related complexes, highlighting the importance of crystallographic data for confirming imidazolylpropyl conformations .

Limitations in Current Evidence

- No direct pharmacological or synthetic data for the target compound were found in the provided evidence.

- Comparisons rely on extrapolation from structural analogs, necessitating experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。